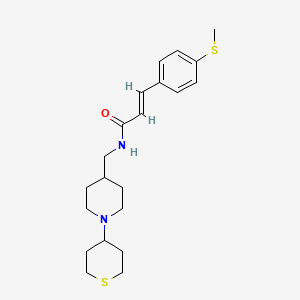

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

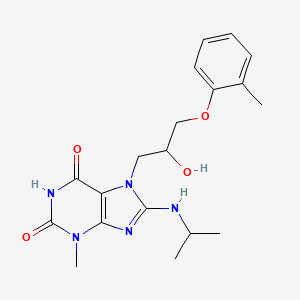

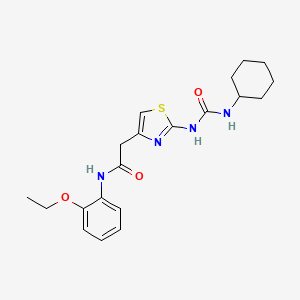

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as BMB-4, is a small molecule that has been developed for its potential use as a cancer treatment. BMB-4 has been shown to have anti-tumor activity in preclinical studies, and it is currently being investigated for its potential clinical applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide (N2BT2MBA), a heterocyclic organic compound, has been synthesized and structurally characterized through various techniques. The compound was confirmed by gas chromatographic mass spectrometry and characterized using single crystal X-ray diffraction, revealing a triclinic system with space group P-1. FT-IR spectra confirmed the presence of carbonyl functional group vibration mode, and UV-NIR absorbance band studies determined the optical band gap. 1H and 13C NMR spectral analysis predicted the placement of protons and carbons in the molecule, and thermal analysis indicated stability up to 160°C. Additionally, antibacterial and antifungal activities were confirmed, showcasing its biomedical relevance. Interestingly, the compound also exhibited significant second harmonic generation (SHG) efficiency, highlighting its potential in nonlinear optical applications (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020).

Antimicrobial Activity

Various studies have synthesized new compounds with benzothiazole derivatives and evaluated their antimicrobial efficacy. These compounds have been confirmed structurally through elemental analysis and spectral studies (IR, 1H NMR, Mass spectra). The in vitro antimicrobial activity was screened against several bacterial and fungal strains, displaying variable and modest activity. This signifies the potential of these compounds in developing novel antimicrobial agents with benzothiazole as a structural constituent (Patel, Agravat, & Shaikh, 2011).

Antitumor Activity

The antitumor activity of several novel 4-thiazolidinones with benzothiazole moiety has been screened, revealing significant activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The results from National Cancer Institute testing indicate that specific compounds in this series possess promising anticancer activity, highlighting the potential therapeutic applications of benzothiazole derivatives in oncology (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Eigenschaften

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-3-11-5-4-6-14-15(11)18-17(22-14)19-16(20)12-7-9-13(21-2)10-8-12/h4-10H,3H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMOJEMMFLFJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/no-structure.png)

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2614050.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide](/img/structure/B2614055.png)

![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)